
Diphenylphosphane--palladium (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenylphosphane–palladium (2/1) is a coordination compound that features a palladium center coordinated to two diphenylphosphane ligands. This compound is widely used in the field of organometallic chemistry, particularly as a catalyst in various chemical reactions. The presence of palladium makes it highly effective in facilitating cross-coupling reactions, which are essential in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diphenylphosphane–palladium (2/1) typically involves the reaction of palladium(II) chloride with diphenylphosphane in the presence of a suitable solvent. One common method is to dissolve palladium(II) chloride in an organic solvent such as dichloromethane, followed by the addition of diphenylphosphane. The reaction mixture is then stirred at room temperature until the formation of the desired complex is complete. The product is usually isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of diphenylphosphane–palladium (2/1) may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also incorporate continuous flow reactors to enhance the efficiency and scalability of the synthesis.
化学反応の分析
Types of Reactions
Diphenylphosphane–palladium (2/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium(IV) species.
Reduction: It can be reduced back to palladium(0) under suitable conditions.
Substitution: The diphenylphosphane ligands can be substituted with other ligands in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of phosphine ligands or other donor molecules.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction can regenerate palladium(0) species. Substitution reactions result in the formation of new palladium complexes with different ligands.
科学的研究の応用
Diphenylphosphane–palladium (2/1) has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as a catalyst in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are crucial for the formation of carbon-carbon bonds in organic synthesis.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of new drugs and therapeutic agents, particularly in the field of cancer research.
Industry: The compound is employed in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of diphenylphosphane–palladium (2/1) as a catalyst involves the coordination of the palladium center to the reactants, facilitating their activation and subsequent reaction. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are essential for the catalytic cycle. The diphenylphosphane ligands stabilize the palladium center and enhance its reactivity.
類似化合物との比較
Similar Compounds
Bis(diphenylphosphino)methane–palladium (2/1): Similar in structure but with a methylene bridge between the phosphine ligands.
Triphenylphosphine–palladium (2/1): Contains triphenylphosphine ligands instead of diphenylphosphane.
Tetrakis(triphenylphosphine)palladium (0): A palladium(0) complex with four triphenylphosphine ligands.
Uniqueness
Diphenylphosphane–palladium (2/1) is unique due to its specific ligand environment, which provides distinct electronic and steric properties. This uniqueness allows it to exhibit different reactivity and selectivity compared to other palladium complexes. Its ability to facilitate a wide range of cross-coupling reactions makes it a valuable tool in synthetic chemistry.
特性
CAS番号 |
849598-93-2 |
|---|---|
分子式 |
C24H22P2Pd |
分子量 |
478.8 g/mol |
IUPAC名 |
diphenylphosphane;palladium |
InChI |
InChI=1S/2C12H11P.Pd/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h2*1-10,13H; |
InChIキー |
XHHVVCGGIPSCSN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)PC2=CC=CC=C2.C1=CC=C(C=C1)PC2=CC=CC=C2.[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Pentanone, 1-[1,2'-binaphthalen]-3'-yl-](/img/structure/B14195908.png)

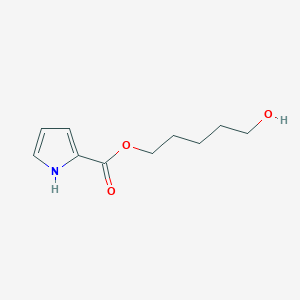
![4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195928.png)
![1,1',1''-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene)](/img/structure/B14195931.png)
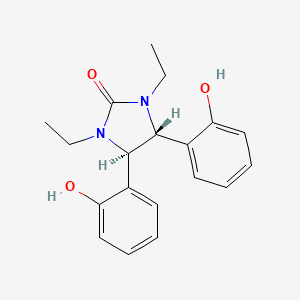
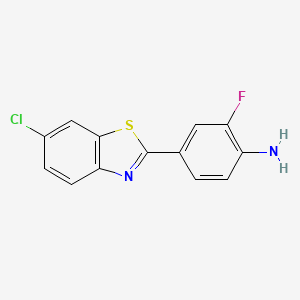
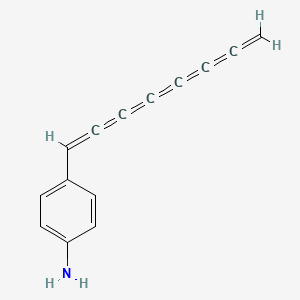
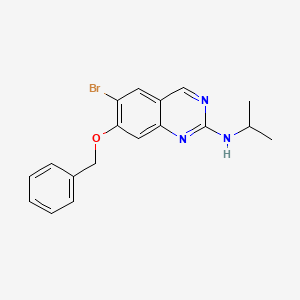
![2,2'-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane)](/img/structure/B14195956.png)
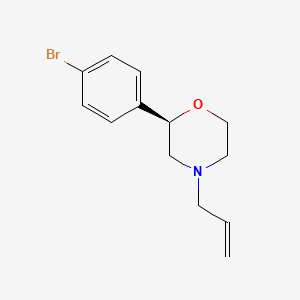
![N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine](/img/structure/B14195964.png)
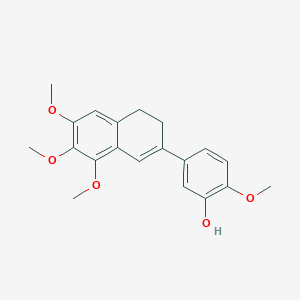
![4-Iodo-N-(4-iodophenyl)-N-[4-(octyloxy)phenyl]aniline](/img/structure/B14195972.png)
